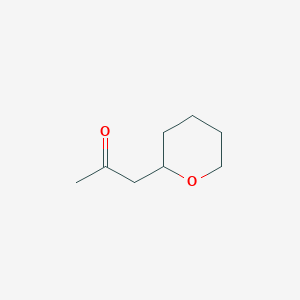

1-(Oxan-2-yl)propan-2-one

Descripción

Significance of Tetrahydropyran (B127337) (Oxane) Scaffolds in Organic Synthesis and Natural Product Chemistry

The tetrahydropyran, or oxane, ring system is a prevalent structural motif found in a wide array of biologically active compounds and natural products. researchgate.net This six-membered heterocyclic scaffold is a key component in numerous marine natural products, such as gambierol (B1232475) and neopeltolide, which exhibit potent biological activities. mdpi.com The tetrahydropyran moiety is also present in established drug molecules like erythromycin (B1671065) and dihydrostreptomycin. researchgate.net The prevalence of this scaffold in medicinally important compounds has spurred significant efforts in the development of efficient and versatile synthetic methodologies for constructing tetrahydropyran derivatives. researchgate.netmdpi.com The synthesis of molecules containing this ring is a key objective in organic synthesis, with strategies including intramolecular radical cyclization and Prins cyclization being employed. mdpi.com

The Ubiquity and Reactivity of Ketone Functionalities in Complex Molecule Construction

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. fiveable.mesolubilityofthings.com This functional group imparts distinct reactivity that is central to organic synthesis. fiveable.mepressbooks.pub The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. pressbooks.pub

This inherent reactivity allows ketones to participate in a wide range of chemical transformations, including:

Nucleophilic Addition: This is a characteristic reaction where nucleophiles such as organometallic reagents (e.g., Grignard reagents) and hydrides add to the carbonyl carbon, leading to the formation of alcohols. solubilityofthings.compressbooks.pubmsu.edu

Condensation Reactions: Ketones can react with amines and their derivatives to form imines and enamines, which are valuable intermediates in their own right. fiveable.melibretexts.org

Alpha-Carbon Reactions: The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions like the aldol (B89426) condensation, a powerful method for forming carbon-carbon bonds. fiveable.mepressbooks.pub

The versatility of the ketone functionality makes it an indispensable tool for chemists in the assembly of complex molecular architectures. msu.edu

Positioning of 1-(Oxan-2-yl)propan-2-one as a Versatile Synthetic Intermediate

This compound, with its combination of a stable heterocyclic ring and a reactive ketone, is positioned as a valuable synthetic intermediate. It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The tetrahydropyranyl group in the molecule is reported to enhance its stability and solubility in organic solvents, properties that are advantageous in synthetic applications. The compound undergoes typical ketone reactions, such as oxidation to carboxylic acids and reduction to the corresponding alcohol, 1-(Oxan-2-yl)propan-2-ol (B2411831).

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | |

| Molecular Weight | 142.20 g/mol | |

| CAS Number | 13178-51-3 | |

| Physical State | Liquid at room temperature |

| InChIKey | PJAGGQUSOXCAEA-UHFFFAOYSA-N | |

Predicted Spectroscopic Data for this compound

| Adduct | m/z | Predicted Collision Cross Section (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 143.10666 | 130.3 | uni.lu |

| [M+Na]⁺ | 165.08860 | 135.0 | uni.lu |

| [M-H]⁻ | 141.09210 | 133.7 | uni.lu |

Scope and Objectives of Academic Inquiry into this compound

Academic research concerning this compound focuses on several key areas. A primary objective is the exploration of its potential biological activities and its interactions with various biomolecules. This line of inquiry is crucial for its potential applications in medicinal chemistry. Researchers are investigating its utility as a precursor for drug development, leveraging its structural features for the synthesis of novel pharmaceutical compounds. Furthermore, it is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(oxan-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(9)6-8-4-2-3-5-10-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAGGQUSOXCAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545698 | |

| Record name | 1-(Oxan-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13178-51-3 | |

| Record name | 1-(Oxan-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Oxan 2 Yl Propan 2 One and Its Structural Analogues

Strategies for the Stereoselective Construction of the 2-Substituted Tetrahydropyran (B127337) Moiety

The stereocontrolled synthesis of the 2-substituted tetrahydropyran ring is the foundational challenge in producing compounds like 1-(oxan-2-yl)propan-2-one. A variety of powerful synthetic methods have been developed to address this challenge, each offering distinct advantages in terms of stereoselectivity, substrate scope, and reaction conditions.

Intramolecular Cyclization Reactions (e.g., Radical Cyclizations, Oxymercurations, Oxa-Michael Additions)

Intramolecular cyclization of an acyclic precursor is one of the most direct and widely used strategies for forming the tetrahydropyran ring. The specific approach dictates the stereochemical outcome and functional group tolerance.

Radical Cyclizations : This method involves the generation of a radical on a linear substrate, which then attacks an internal double bond to form the cyclic ether. The stereoselectivity of these reactions is often controlled by the conformation of the transition state. Systematic studies have demonstrated the utility of alkyl radical cyclization onto vinylogous carbonates for the stereoselective synthesis of THP derivatives. acs.orgacs.org

Oxymercuration : Traditional intramolecular oxymercuration-demercuration of unsaturated alcohols provides a reliable route to tetrahydropyrans. The reaction proceeds via the activation of an alkene by a mercury(II) salt, followed by the intramolecular attack of a hydroxyl group. While effective, this method has been somewhat superseded by more environmentally benign acid-mediated cyclizations that offer comparable or superior yield and stereocontrol. uva.es

Oxa-Michael Additions : The intramolecular oxa-Michael addition is a powerful method for forming the THP ring, particularly for the synthesis of chiral derivatives. nih.gov This reaction involves the conjugate addition of an internal hydroxyl group to an α,β-unsaturated carbonyl or nitro group. The use of chiral catalysts, such as camphorsulfonic acid (CSA) or chiral phosphoric acids, can facilitate highly diastereo- and enantioselective cyclizations. acs.orgwhiterose.ac.uk For instance, a one-pot sequential catalysis involving a copper(II)-catalyzed Henry reaction followed by a CSA-catalyzed oxa-Michael reaction can produce 2,6-cis-substituted tetrahydropyrans with excellent diastereomeric ratios (>99:1) and enantiomeric excesses (98–99%). acs.org

| Method | Key Features | Stereocontrol | Common Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Radical Cyclization | Formation of C-C or C-O bond via radical intermediate. Tolerant of various functional groups. | Dependent on substrate conformation and steric factors. | Tributyltin hydride (Bu3SnH), AIBN (initiator). | acs.orgacs.org |

| Oxymercuration | Alkene activation followed by nucleophilic attack of a hydroxyl group. | Generally follows Markovnikov and anti-addition principles, leading to predictable stereochemistry. | Hg(OAc)2, Hg(TFA)2, followed by NaBH4. | uva.es |

| Oxa-Michael Addition | Conjugate addition of an alcohol to an activated alkene (e.g., enone, nitroalkene). | High stereoselectivity achievable with chiral catalysts. | Bases (e.g., DBU), Brønsted acids (e.g., CSA), chiral phosphoric acids. | nih.govacs.orgwhiterose.ac.uk |

Hetero-Diels-Alder Cycloadditions in Tetrahydropyran Ring Synthesis

The hetero-Diels-Alder (HDA) reaction is a highly efficient and convergent cycloaddition strategy for the synthesis of dihydropyran rings, which can be readily reduced to the desired tetrahydropyran structure. semanticscholar.org This reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, typically an aldehyde or ketone. semanticscholar.org The development of asymmetric HDA reactions using chiral catalysts has made this a premier method for constructing enantiomerically enriched THPs. nih.gov

For example, chiral chromium(III) or copper(II)-bis(oxazoline) complexes can catalyze the reaction between electron-rich dienes (like Danishefsky's diene) and aldehydes, affording cycloadducts with high enantiomeric excess (e.g., 91-93% ee). nih.govacs.org This approach provides a powerful means to set multiple stereocenters in a single step with a high degree of predictability and control.

| Catalyst Type | Typical Dienophile | Typical Diene | Key Advantage | Reference |

|---|---|---|---|---|

| Chiral Cr(III) Catalyst | Aldehydes (e.g., benzyloxyacetaldehyde) | Silyl (B83357) enol ethers | High enantioselectivity for constructing highly substituted rings. | nih.gov |

| Bis(oxazoline) Cu(II) Complexes | α,β-Unsaturated acyl phosphonates | Enol ethers | High diastereo- and enantioselectivity; low catalyst loadings. | acs.org |

| Chiral Dirhodium(II) Carboxamidates | Aldehydes | Rawal's diene | Effective for enantio- and diastereoselective synthesis. | acs.org |

Metal-Catalyzed Hydroalkoxylation Approaches

The intramolecular hydroalkoxylation of unsaturated alcohols is an atom-economical method for synthesizing cyclic ethers, including tetrahydropyrans. core.ac.uk This reaction is typically catalyzed by transition metals that can activate the alkyne or alkene moiety towards nucleophilic attack by the hydroxyl group. nih.gov Catalysts based on gold, palladium, cobalt, and platinum have proven effective for this transformation. mdpi.comorganic-chemistry.org

For instance, gold-catalyzed intramolecular hydroalkoxylation of γ-hydroxy or δ-hydroxy allenes provides a direct route to the corresponding oxygen heterocycles in good yields. organic-chemistry.org Similarly, cobalt-based catalyst systems can achieve the intramolecular hydroalkoxylation of unactivated olefins under mild, room-temperature conditions. organic-chemistry.org These methods are valued for their operational simplicity and functional group tolerance.

Enzymatic and Biocatalytic Routes to Chiral Tetrahydropyran Derivatives

Biocatalysis offers a powerful alternative for the synthesis of chiral building blocks required for tetrahydropyran synthesis. Enzymes operate under mild conditions and exhibit exceptional stereo- and regioselectivity, making them ideal for generating enantiopure materials. pharmasalmanac.com While direct enzymatic synthesis of the THP ring is less common, enzymes are frequently used to prepare chiral precursors.

Key biocatalytic strategies include:

Kinetic Resolution : Lipases can be used for the kinetic resolution of racemic alcohols that are precursors to THPs. For example, vanadium- or cobalt-catalyzed kinetic resolutions of 4,5-epoxy alcohols can provide access to enantioenriched THP products. nih.gov

Asymmetric Reduction : Ketoreductases can reduce prochiral ketones to chiral secondary alcohols with high enantioselectivity, providing key stereocenters for subsequent cyclization.

Desymmetrization : Enzymes can selectively react with one of two enantiotopic groups in a prochiral or meso substrate, creating a chiral molecule with high enantiomeric excess. pharmasalmanac.com

These chemo-enzymatic approaches, which combine the selectivity of biocatalysis with the versatility of traditional organic synthesis, provide an efficient pathway to complex chiral tetrahydropyran derivatives. rsc.org

Approaches for C-C Bond Formation to Incorporate the Propan-2-one Unit onto the Oxane Ring

Once the 2-substituted tetrahydropyran ring is constructed, the next critical step is the formation of a carbon-carbon bond at the C2 position to attach the propan-2-one side chain. This is typically achieved through nucleophilic addition or substitution reactions.

Nucleophilic Acylation and Alkylation Strategies

The installation of the –CH2C(O)CH3 fragment relies on the fundamental reactivity of carbonyl compounds and their derivatives. The strategy generally involves the reaction between a nucleophilic partner and an electrophilic partner, where one component is derived from the tetrahydropyran ring and the other from the propan-2-one unit.

Alkylation of an Acetone (B3395972) Enolate : One straightforward approach is the alkylation of the enolate of acetone (propan-2-one). The enolate, generated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can act as a nucleophile. vanderbilt.edu This nucleophile can then displace a leaving group (e.g., bromide, iodide, or triflate) situated at the C2 position of the tetrahydropyran ring. The success of this SN2 reaction depends on the accessibility of the C2 position and the stability of the anomeric center.

Reaction with a C2-Nucleophilic Tetrahydropyran : An alternative strategy involves generating a nucleophile at the C2 position of the oxane ring. This can be achieved by forming an organometallic reagent, such as a Grignard reagent (2-tetrahydropyranylmagnesium bromide) or an organolithium species (2-lithiooxane). This C2-nucleophile can then react with an appropriate electrophile to introduce the propan-2-one unit.

Acylation : The C2-organometallic reagent can undergo nucleophilic acyl substitution with an acetylating agent like acetyl chloride or acetic anhydride. masterorganicchemistry.comkhanacademy.org The reaction proceeds through a tetrahedral intermediate, which then collapses to form the target ketone. openstax.org

Addition to an Aldehyde : The C2-nucleophile can be added to acetaldehyde. This forms a secondary alcohol, which can then be oxidized (e.g., using PCC, Swern, or Dess-Martin oxidation) to yield this compound.

| Strategy | THP Reagent (Electrophile/Nucleophile) | Propan-2-one Source (Nucleophile/Electrophile) | Key Reaction Type | Reference |

|---|---|---|---|---|

| Alkylation of Enolate | 2-Bromo-oxane (Electrophile) | Acetone Enolate (Nucleophile) | SN2 Alkylation | vanderbilt.edu |

| Nucleophilic Acylation | 2-Lithio-oxane (Nucleophile) | Acetyl Chloride (Electrophile) | Nucleophilic Acyl Substitution | masterorganicchemistry.comkhanacademy.org |

| Addition-Oxidation | 2-Grignard/Lithio-oxane (Nucleophile) | Acetaldehyde (Electrophile) | Nucleophilic Addition, followed by Oxidation | - |

Grignard and Organolithium Reagent Mediated Additions Followed by Oxidation

Grignard and organolithium reagents are powerful carbon-based nucleophiles widely employed for the formation of carbon-carbon bonds. youtube.comlibretexts.org Their utility in the synthesis of ketones, such as this compound, typically involves a two-step process: nucleophilic addition to a suitable electrophile followed by oxidation of the resulting alcohol intermediate.

A common strategy involves the reaction of an organometallic reagent with an acyl derivative, such as an ester or an acid chloride. For instance, the addition of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) to an oxane-2-carboxylate (B11203662) ester would proceed via a double addition mechanism. The initial nucleophilic addition to the ester carbonyl forms a ketone intermediate, which is highly reactive towards the organometallic reagent present in the mixture. A second addition rapidly follows, yielding a tertiary alcohol upon aqueous workup. Subsequent oxidation of this alcohol is required to obtain the target ketone.

However, modern advancements have enabled more direct approaches. The addition of Grignard reagents to nitriles, for example, provides a pathway to ketones after hydrolysis of the intermediate imine. masterorganicchemistry.comrsc.org This method avoids the over-addition problem seen with esters. A notable development is the zinc chloride-catalyzed Grignard addition to aromatic nitriles, which proceeds under mild conditions to afford the corresponding ketones in good yields after hydrolysis. rsc.orgnih.gov This catalytic approach enhances the reactivity and efficiency of the addition.

Another advanced protocol involves the direct addition of Grignard reagents to carboxylate anions, which are typically unreactive. The use of a magnesium amide additive, such as the turbo-Hauser base i-Pr₂NMgCl·LiCl, activates the carboxylate, allowing for a controlled, single addition of the Grignard reagent to form the ketone directly, thus avoiding the need for an oxidation step.

Table 1: Comparison of Substrates for Grignard/Organolithium-based Ketone Synthesis

| Starting Material (Oxane Derivative) | Reagent | Intermediate | Final Product (after workup/oxidation) | Key Features |

| Oxane-2-carboxylate Ester | 2 equiv. MeMgBr or MeLi | Tertiary Alkoxide | This compound (via oxidation) | Prone to double addition; requires subsequent oxidation. |

| Oxane-2-carbonitrile | 1 equiv. MeMgBr | Imine | This compound | Single addition; requires hydrolysis. Can be catalyzed by ZnCl₂. nih.gov |

| Oxane-2-carboxylic acid | 1 equiv. MeMgBr + i-Pr₂NMgCl·LiCl | Tetrahedral intermediate | This compound | Direct conversion; avoids oxidation; controlled single addition. |

Reformatskii Reactions and Related Zinc-Mediated Processes

The Reformatskii reaction is a valuable tool in organic synthesis for forming carbon-carbon bonds, specifically for the preparation of β-hydroxy esters. organicreactions.orgchemistnotes.com The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgjk-sci.com

The key intermediate in this process is an organozinc reagent, often termed a "Reformatskii enolate," which is generated by the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester. wikipedia.orglibretexts.org These organozinc reagents are notably less reactive and less basic than their Grignard or organolithium counterparts. wikipedia.orglibretexts.org This reduced reactivity prevents them from reacting with the ester functionality, allowing for a clean nucleophilic addition to the carbonyl group of an aldehyde or ketone. wikipedia.org

The general mechanism proceeds in three main steps:

Formation of the Reformatskii enolate : Zinc metal reacts with the α-haloester.

Nucleophilic Addition : The enolate adds to the carbonyl carbon of the aldehyde or ketone. chemistnotes.com

Hydrolysis : An acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester. chemistnotes.comlibretexts.org

To synthesize a structural analogue of this compound, one could employ oxane-2-carboxaldehyde as the carbonyl component. Reaction with ethyl bromoacetate (B1195939) in the presence of activated zinc would yield ethyl 3-hydroxy-3-(oxan-2-yl)propanoate. This β-hydroxy ester serves as a versatile precursor that can be further modified to access a range of structural analogues. While the classical reaction uses zinc dust, various other metals and metal salts, such as magnesium, chromium(II) chloride, and samarium(II) iodide, have been employed. wikipedia.orgjk-sci.com

Table 2: Variants and Conditions in Reformatskii-type Reactions

| Metal/Mediator | Substrates | Product Type | Conditions | Reference |

| Zinc (activated) | Aldehyde/Ketone + α-haloester | β-Hydroxy ester | Inert solvent (THF, ether), often requires heating | chemistnotes.comjk-sci.com |

| Samarium(II) Iodide | Aldehyde/Ketone + α-haloester | β-Hydroxy ester | Mild conditions, often used for stereoselective variants | wikipedia.org |

| Chromium(II) Chloride | Aldehyde + α-haloester | β-Hydroxy ester | High yields and selectivity | wikipedia.org |

| Indium | Aldehyde/Ketone + α-haloester | β-Hydroxy ester | Can often be performed in aqueous media | wikipedia.org |

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of complex molecules like this compound, particularly as a single stereoisomer, requires precise control over the formation of chemical bonds. The oxane (tetrahydropyran) ring is a common motif in numerous biologically active natural products, making the development of stereoselective synthetic methods a significant area of research. rsc.org

Diastereoselective and Enantioselective Pathways

Achieving high levels of diastereoselectivity and enantioselectivity in the synthesis of substituted tetrahydropyrans is crucial for accessing specific biologically active isomers. Several powerful strategies have been developed to this end.

One prominent method is the intramolecular oxa-Michael reaction, which has been refined to control for both diastereoselectivity and enantioselectivity. rsc.orgwhiterose.ac.uk For example, a "clip-cycle" procedure has been developed where an ω-unsaturated alcohol is first linked to a thioester activating group via alkene metathesis. This is followed by a chiral phosphoric acid-catalyzed intramolecular oxa-Michael cyclization, which produces tetrahydropyrans with excellent enantioselectivity. rsc.orgwhiterose.ac.uk

Prins cyclization is another key reaction for constructing the tetrahydropyran ring system. A copper(II)-bisphosphine complex has been shown to catalyze a sequence of olefin migration and Prins cyclization to afford substituted tetrahydropyrans with excellent diastereoselectivities. nih.gov Similarly, indium trichloride (B1173362) can mediate cyclizations between homoallyl alcohols and aldehydes to produce polysubstituted tetrahydropyrans, where the stereochemistry of the product is directly related to the geometry of the starting homoallyl alcohol. nih.gov

Gold-catalyzed reactions have also emerged as a powerful tool. A sequence involving a Meyer–Schuster rearrangement, hydration, and oxa-Michael addition, catalyzed by a gold complex, can produce cis-2,6-disubstituted tetrahydropyrans stereoselectively. mdpi.com

Catalytic Asymmetric Transformations

Catalytic asymmetric transformations are at the forefront of modern organic synthesis, enabling the production of chiral molecules from simple precursors with high efficiency. For the synthesis of chiral tetrahydropyran derivatives, both metal-based and organocatalytic systems have proven highly effective.

A one-pot sequential catalysis approach has been developed that combines a highly enantioselective copper(II)-catalyzed Henry (nitroaldol) reaction with an acid-catalyzed, highly diastereoselective intramolecular oxa-Michael reaction. acs.orgacs.org This method yields 2,6-cis-substituted tetrahydropyrans with excellent yields, diastereomeric ratios (>99:1), and enantiomeric excesses (98-99% ee). acs.orgacs.org

Organocatalysis, which avoids the use of metals, offers a sustainable alternative. Chiral phosphoric acids, for instance, are effective Brønsted acid catalysts for enantioselective oxa-Michael reactions, leading to the formation of various substituted tetrahydropyrans. rsc.orgwhiterose.ac.uk These catalysts operate by activating the Michael acceptor through hydrogen bonding, facilitating a highly organized transition state that dictates the stereochemical outcome. whiterose.ac.uk

The synthesis of enantioenriched pyranones, which are structural analogues and useful synthetic intermediates, can be achieved through a one-pot catalytic asymmetric alkylation of 2-furfurals followed by an oxidative rearrangement (Achmatowicz reaction). nih.gov This sequence generates the pyranone core with high enantiomeric excess (>90% ee). nih.gov

Table 3: Overview of Catalytic Asymmetric Methods for Tetrahydropyran Synthesis

| Catalytic System | Reaction Type | Key Features | Selectivity | Reference |

| Copper(II) / Chiral Ligand + CSA | Henry reaction / oxa-Michael | One-pot sequential catalysis | dr >99:1, 98-99% ee | acs.orgacs.org |

| Chiral Phosphoric Acid (CPA) | Intramolecular oxa-Michael | Organocatalytic, "clip-cycle" strategy | Excellent enantioselectivity | rsc.orgwhiterose.ac.uk |

| Chromium Catalyst | Carbonyl allylation / Prins cyclization | Asymmetric construction from two different aldehydes | High anti-diastereo- and excellent enantioselectivities | researchgate.net |

| BINOL-Titanium (BITIP) Catalyst | Asymmetric allylation / Prins cyclization | Convergent union of two aldehydes | High yields and enantioselectivity | nih.gov |

Development of Green and Sustainable Synthetic Protocols

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that are environmentally benign, economically viable, and sustainable. tbzmed.ac.ir This involves the use of non-toxic solvents, recyclable catalysts, and energy-efficient processes. A key innovation in this area is the use of Natural Deep Eutectic Solvents (NADES).

Acidic Natural Deep Eutectic Solvents in Oxane Chemistry

Natural Deep Eutectic Solvents (NADES) are emerging as a revolutionary class of green solvents. researchgate.netrsc.org They are typically mixtures of two or more natural, biodegradable, and non-toxic compounds, such as sugars, organic acids, amino acids, or choline (B1196258) chloride. mdpi.commdpi.com These components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), form a eutectic mixture with a melting point significantly lower than that of the individual components. mdpi.compeerj.com

Acidic NADES, often formulated using organic acids like citric acid or malic acid as the HBD, can function not only as the reaction medium but also as a catalyst, replacing volatile and hazardous mineral acids. mdpi.comyoutube.com Their application in organic synthesis is expanding rapidly, including in the synthesis of heterocyclic compounds. mdpi.com

In the context of oxane chemistry, acidic NADES have been successfully employed to promote the tetrahydropyranylation of alcohols. This reaction, which forms a tetrahydropyranyl (THP) ether, is a common method for protecting alcohol functional groups and is directly relevant to the chemistry of the oxane ring. Using an acidic NADES composed of choline chloride and L-(+)-tartaric acid, for example, allows the reaction to proceed under mild, solvent-free conditions, offering high yields and easy product isolation. This approach aligns with several principles of green chemistry by using a recyclable, bio-based catalyst/solvent system and minimizing waste. youtube.com The polarity and solubilizing power of NADES can be tailored by changing the components and their molar ratios, making them highly versatile designer solvents. youtube.comnih.gov

Table 4: Examples of Acidic Natural Deep Eutectic Solvents (NADES)

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Key Properties | Potential Applications |

| Choline Chloride | L-(+)-Tartaric Acid | 1:1 | Acidic, biodegradable, low-cost | Catalysis of protection reactions (e.g., tetrahydropyranylation) |

| Choline Chloride | Oxalic Acid | 1:1 | Highly acidic, good solvent for metal oxides | Extraction, catalysis |

| Choline Chloride | Malic Acid | 1:1 | Bio-based, moderate acidity | Biocatalysis, extraction of natural products |

| Betaine | Glycolic Acid | 1:2 | Good ionic conductivity, biodegradable | Electrochemical applications, organic synthesis |

| Citric Acid | Sucrose | 1:1 | High viscosity, derived from renewable resources | Food-grade applications, biocatalysis |

Photosensitized Tetrahydropyran Transfer Reactions

Recent advancements in photochemistry have opened new avenues for the formation of carbon-carbon bonds under mild conditions. The synthesis of this compound, which features a C-C bond between the oxane ring and the propanone moiety, can be envisioned through a photosensitized reaction involving the C-H functionalization of tetrahydropyran (oxane). This approach is distinct from the more common photosensitized transfer of the tetrahydropyranyl (THP) group to alcohols, which results in the formation of THP ethers (C-O bonds) acs.org.

The proposed mechanism for the photosensitized synthesis of this compound involves the generation of a radical at the C-2 position of the tetrahydropyran ring. This is typically achieved through a hydrogen atom transfer (HAT) process, where a photoexcited sensitizer (B1316253) abstracts a hydrogen atom from the oxane nih.govnih.gov. The resulting α-oxyalkyl radical is then coupled with a suitable propanone-equivalent radical or a precursor.

A plausible synthetic route could involve the reaction of tetrahydropyran with a propanone enolate equivalent under photochemical conditions. The reaction would be initiated by a photosensitizer, such as a ketone or a photoredox catalyst, which, upon excitation by light, initiates the HAT from tetrahydropyran.

Table 1: Key Parameters in Photosensitized C-H Functionalization of Cyclic Ethers

| Parameter | Description | Relevance to this compound Synthesis |

| Photosensitizer | A molecule that absorbs light and transfers the energy to another molecule. Examples include acetophenone, benzophenone, and various iridium or ruthenium complexes. | The choice of sensitizer is crucial for efficient HAT from tetrahydropyran. |

| Solvent | The reaction medium. Common solvents for photochemical reactions include acetonitrile, dichloromethane, and benzene. | The solvent can influence the reaction efficiency and selectivity. |

| Propanone Source | A reagent that can generate a 2-oxopropyl radical or a related reactive species. | Acetone itself or a derivative like acetone enol silyl ether could be a potential source. |

| Light Source | The source of irradiation, typically UV or visible light, depending on the absorption spectrum of the photosensitizer. | The wavelength and intensity of the light source are critical for initiating the photochemical reaction. |

Detailed research findings have demonstrated the feasibility of α-C-H functionalization of ethers via photoredox catalysis nih.gov. For instance, the direct α-arylation of ethers has been achieved by coupling α-oxyalkyl radicals with electron-deficient heteroarenes in a Minisci-type reaction nih.gov. Similarly, electrophotocatalytic methods have been developed for the C-H functionalization of ethers with high regioselectivity nih.gov. These studies provide a strong precedent for the proposed photosensitized synthesis of this compound.

Comparative Synthetic Routes to Isomeric and Homologous Oxane-Ketone Structures (e.g., 1-(Tetrahydropyran-2-yloxy)-propan-2-one)

The synthetic strategy for oxane-ketone structures is highly dependent on the connectivity between the oxane ring and the ketone moiety. A comparative analysis of the synthesis of this compound (a C-C linked structure) and its isomer, 1-(Tetrahydropyran-2-yloxy)-propan-2-one (a C-O linked structure), highlights these differences.

The synthesis of 1-(Tetrahydropyran-2-yloxy)-propan-2-one is a classic example of the use of 3,4-dihydro-2H-pyran (DHP) as a protecting group for alcohols. In this case, the alcohol is hydroxyacetone. The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP, forming a stable tetrahydropyranyl ether wikipedia.org.

Table 2: Comparison of Synthetic Routes to Oxane-Ketone Isomers

| Feature | This compound | 1-(Tetrahydropyran-2-yloxy)-propan-2-one |

| Bond Type | C-C | C-O |

| Key Precursors | Tetrahydropyran, Propanone equivalent | 3,4-Dihydro-2H-pyran, Hydroxyacetone |

| Reaction Type | Radical C-H functionalization / Cyclization | Acid-catalyzed etherification |

| Stereocontrol | Can be challenging to control the stereocenter at C-2 of the oxane. | A new stereocenter is formed at C-2 of the oxane, leading to diastereomers if the alcohol is chiral wikipedia.org. |

For the synthesis of homologous oxane-ketone structures, where the alkyl chain between the ring and the ketone is varied, or the substitution on the ring is different, the Prins cyclization is a powerful and widely used method nih.govuva.esnih.govresearchgate.netresearchgate.net. The Prins reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone to form a tetrahydropyran ring nih.gov. This method allows for a high degree of stereocontrol and the introduction of various substituents on the oxane ring.

Chemical Reactivity and Mechanistic Investigations of 1 Oxan 2 Yl Propan 2 One

Reactions at the Carbonyl Center

The ketone group is a hub of reactivity in 1-(Oxan-2-yl)propan-2-one, enabling a wide range of transformations typical of acyclic ketones. These reactions are largely influenced by the acidity of the alpha-hydrogens and the electrophilicity of the carbonyl carbon.

Nucleophilic Additions and Condensations (e.g., Aldol (B89426), Knoevenagel, Mannich Reactions)

The presence of enolizable protons on the carbons adjacent to the carbonyl group allows this compound to participate in classic carbon-carbon bond-forming reactions.

Aldol Condensation : In the presence of a base, this compound can form an enolate ion, which can then act as a nucleophile. khanacademy.orgbyjus.comsrmist.edu.in This enolate can attack the electrophilic carbonyl carbon of another aldehyde or ketone molecule. In a self-condensation reaction, the enolate of this compound would attack another molecule of itself to form a β-hydroxy ketone. Subsequent heating can lead to dehydration, yielding an α,β-unsaturated ketone, the final aldol condensation product. wikipedia.orglibretexts.org

Knoevenagel Condensation : This reaction involves the condensation of a ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base like an amine. purechemistry.orgbanglajol.info The process is driven by the formation of a stable, conjugated product. For this compound, this reaction would lead to the formation of a new carbon-carbon double bond, extending the conjugation of the system.

Mannich Reaction : This is a three-component condensation involving the ketone, a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.comthermofisher.com The reaction proceeds through the formation of an iminium ion from the aldehyde and amine. The enol form of this compound then attacks this electrophilic iminium ion, resulting in the formation of a β-amino-carbonyl compound, commonly known as a Mannich base. wikipedia.orgadichemistry.com

Alpha-Functionalizations and Enolate Chemistry

The protons on the carbons alpha to the carbonyl group (C1 and C3) are acidic and can be removed by a base to form a resonance-stabilized enolate anion. masterorganicchemistry.comlibretexts.org This enolate is a potent nucleophile and central to the alpha-functionalization of the ketone.

The structure of this compound presents two non-equivalent alpha-carbons, leading to the possibility of forming two different regioisomeric enolates. jove.comudel.edu

Kinetic Enolate : Formed by the rapid removal of a proton from the less sterically hindered and less substituted C3 (methyl) position. udel.edumasterorganicchemistry.com

Thermodynamic Enolate : Formed by the removal of a proton from the more substituted C1 (methylene) position, leading to a more substituted and thus more stable double bond in the enolate. udel.edumasterorganicchemistry.comreddit.com

The selective formation of one enolate over the other can be controlled by reaction conditions, a crucial strategy in organic synthesis. jove.commasterorganicchemistry.comfiveable.me

| Enolate Type | Favored By | Base Characteristics | Temperature | Resulting Product |

| Kinetic | Rapid, irreversible deprotonation | Strong, sterically hindered (e.g., LDA) | Low (e.g., -78 °C) | Less substituted enolate |

| Thermodynamic | Reversible, equilibrium conditions | Weaker, less hindered (e.g., NaH, alkoxides) | Higher (e.g., Room Temp) | More substituted, stable enolate |

Once formed, the enolate can react with various electrophiles in alpha-functionalization reactions:

Alkylation : The enolate can act as a nucleophile in an SN2 reaction with alkyl halides, forming a new carbon-carbon bond at the alpha-position. jove.commnstate.edu The use of a strong, bulky base like lithium diisopropylamide (LDA) is often necessary to ensure complete enolate formation and prevent side reactions. jove.com

Halogenation : In the presence of a base, the enolate can react with halogens (Cl₂, Br₂, I₂) to form an α-halo ketone. Under basic conditions, this reaction is often difficult to stop at monosubstitution because the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-protons, leading to polyhalogenation. mnstate.edu

Keto-Enol Tautomerism and its Influence on Reactivity and Structure

Like other carbonyl compounds with alpha-hydrogens, this compound exists in a dynamic equilibrium with its corresponding enol tautomers. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. libretexts.orglibretexts.orgfiveable.me

For simple acyclic ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orgmasterorganicchemistry.com For acetone (B3395972), the keto form is present in >99.9% abundance. libretexts.orglibretexts.org A similar equilibrium is expected for this compound.

Despite its low concentration at equilibrium, the enol form is a key reactive intermediate. thermofisher.com Under acidic conditions, the enol acts as the nucleophile in reactions such as acid-catalyzed halogenation. The two possible enol tautomers for this molecule would be 1-(Oxan-2-yl)prop-1-en-2-ol (the more substituted, thermodynamically favored enol) and 1-(Oxan-2-yl)prop-2-en-2-ol (the less substituted, kinetically favored enol).

Reduction and Oxidation Pathways of the Ketone Moiety

Reduction : The ketone functional group can be readily reduced to a secondary alcohol, 1-(Oxan-2-yl)propan-2-ol (B2411831). This is a common and synthetically useful transformation. Mild reducing agents are particularly effective for this purpose. umn.edu

| Reducing Agent | Solvent | Characteristics |

| Sodium Borohydride (NaBH₄) | Alcohols (Methanol, Ethanol) | Mild and selective for aldehydes and ketones. masterorganicchemistry.comchemguide.co.ukpressbooks.pubcommonorganicchemistry.com Does not reduce esters or amides. Safe and easy to handle. |

| Lithium Aluminum Hydride (LiAlH₄) | Ethers (THF, Diethyl ether) | Very strong, unselective reducing agent. Reduces most carbonyl-containing functional groups. Reacts violently with protic solvents. |

Oxidation : Ketones are generally resistant to oxidation compared to aldehydes. However, under specific conditions, they can be cleaved. The Baeyer-Villiger oxidation is a notable reaction that converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. organic-chemistry.orgwikipedia.orgchemistrysteps.comnrochemistry.comsigmaaldrich.com The reaction is typically carried out with a peroxyacid, such as m-CPBA. chemistrysteps.comnrochemistry.com The regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent groups. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgchemistrysteps.com For this compound, the competition is between the migration of the methyl group (C3) and the 1-(oxan-2-yl)methyl group (C1). Since the C1 group is a primary alkyl group, it has a slightly higher migratory aptitude than the methyl group, predicting the major product to be 1-(oxan-2-yl)methyl acetate.

Transformations Involving the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (oxane) ring is generally stable, but the C2 position, being part of an acetal-like linkage, is a site of specific reactivity.

Stability and Reactivity of the Acetal-like Linkage at C2 of the Oxane Ring

The 2-substituted tetrahydropyran moiety is widely used in organic synthesis as a protecting group for alcohols (known as a THP ether). wikipedia.orgorganic-chemistry.org This utility stems from its distinct stability profile:

Stable to bases, nucleophiles, organometallics, and hydrides. organic-chemistry.org

Labile under acidic conditions. nih.govd-nb.info

The acid-catalyzed cleavage (hydrolysis) of this linkage is a key reaction. wikipedia.org The mechanism involves protonation of the ring oxygen, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then trapped by a nucleophile, such as water. In the case of this compound, acidic hydrolysis would cleave the ring to yield 5-hydroxypentanal, which itself is in equilibrium with its cyclic hemiacetal form. acs.orgrsc.orgyoutube.com This pH-dependent lability is a critical factor to consider when designing synthetic routes involving this compound, as acidic reagents used to target the ketone could inadvertently cause cleavage of the tetrahydropyran ring.

Acid-Catalyzed Ring Opening and Subsequent Cyclizations

While the acid-catalyzed ring-opening of cyclic ethers like oxane (tetrahydropyran) is a well-documented class of reactions, no literature could be found that specifically describes this process for this compound. Generally, such reactions involve the protonation of the ether oxygen, making the ring susceptible to nucleophilic attack, which can lead to a variety of ring-opened products. Subsequent intramolecular cyclizations would depend on the nature of the resulting intermediates and the reaction conditions, but specific pathways for this compound have not been elucidated in published research.

Stereochemical Control in Ring-Opening and Ring-Closing Methodologies

The stereochemical outcome of ring-opening and closing reactions is a critical aspect of synthetic chemistry. For related tetrahydropyran systems, stereocontrol is often achieved through the use of chiral catalysts or auxiliaries, and the stereochemistry of the starting material plays a crucial role. However, there are no available studies detailing the methodologies for controlling the stereochemistry of this compound during such transformations.

Detailed Mechanistic Elucidation of Key Transformations

A deep understanding of a reaction mechanism involves identifying intermediates, studying reaction rates, and using techniques like isotopic labeling to trace atomic pathways.

Derivatives and Advanced Structural Analogues of 1 Oxan 2 Yl Propan 2 One

Synthesis and Characterization of Substituted 1-(Oxan-2-yl)propan-2-one Analogues

The generation of analogues of this compound involves targeted chemical modifications to introduce a range of functional groups and structural variations. These substitutions are performed to modulate the molecule's physicochemical properties and to explore its utility as a building block in organic synthesis. The characterization of these novel compounds relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their structures. ijpsonline.comniscpr.res.in

The propanone side chain is a key site for chemical derivatization. The ketone functionality and the adjacent methyl group offer reactive handles for a variety of transformations.

Key Research Findings:

Oxidation and Reduction: The ketone group can be readily reduced to a secondary alcohol, which can subsequently be used in esterification or etherification reactions. Conversely, a common synthetic route to the propan-2-one moiety involves the oxidation of the corresponding secondary alcohol using reagents like Dess–Martin periodinane. nih.gov This oxidation step is crucial in syntheses where the alcohol is an intermediate. nih.gov

Carbon-Carbon Bond Formation: The methyl group adjacent to the carbonyl is CH-acidic and can be deprotonated to form a nucleophile. nih.gov This enolate can then react with electrophiles, such as in reactions with diethyl oxalate, to extend the carbon chain and introduce new functional groups. nih.gov

Functional Group Interconversion: The ketone can be converted into other functional groups. For instance, it can serve as a precursor for the synthesis of heterocyclic rings, such as 1,3,4-oxadiazoles, by reacting with acylhydrazines. nih.gov While not directly on the propanone chain itself, related studies show that azido-substituted secondary alcohols can be converted to triazoles via click chemistry, a transformation that could be adapted to derivatives of the 1-(oxan-2-yl)propan-2-ol (B2411831) precursor. nih.gov

Table 1: Synthetic Strategies for Propanone Side Chain Modification

| Modification Type | Reagents and Conditions | Resulting Structure |

|---|---|---|

| Oxidation of Precursor | Dess–Martin periodinane in dry dichloromethane | Forms the ketone from a secondary alcohol |

| C-C Bond Elongation | Sodium ethanolate, Diethyl oxalate, Reflux | Extends the side chain via nucleophilic attack |

| Ketone Reduction | Lithium aluminium hydride in dry diethyl ether | Converts the ketone to a secondary alcohol |

| Heterocycle Formation | Acylhydrazines followed by cyclization | Converts the ketone into a heterocycle (e.g., oxadiazole) |

Introducing substituents onto the tetrahydropyran (B127337) ring allows for the creation of a wide array of analogues with tailored properties. Synthetic strategies often involve either building the ring from functionalized precursors or modifying a pre-existing ring.

Key Research Findings:

Asymmetric Annulation: An effective method for constructing substituted tetrahydropyrans involves the asymmetric convergent union of two different aldehydes with a silyl-stannane reagent. nih.gov This process allows for the controlled synthesis of cis or trans disubstituted pyrans, providing access to stereochemically defined analogues. nih.gov

Intramolecular Ring Opening: Substituted tetrahydropyrans can be formed through the intramolecular opening of oxetanes. researchgate.net This strategy utilizes an O-nucleophile to open the strained four-membered oxetane (B1205548) ring, leading to the formation of a more stable six-membered tetrahydropyran skeleton. researchgate.net

Cycloaddition Reactions: The oxane ring can be part of a bicyclic system formed via cycloaddition reactions. For example, cycloadditions involving furan (B31954) can produce an oxabicyclo[3.2.1]octadiene nucleus, which contains an embedded pyran system that can be further modified. acs.org

Construction of Complex Molecular Architectures Bearing the this compound Motif

The this compound unit can act as a fundamental building block for the synthesis of intricate molecular structures, including spirocyclic, fused, and bridged systems. These complex architectures are prevalent in many biologically important natural products. gla.ac.uknih.gov

Fused and spirocyclic systems involve the sharing of atoms between two or more rings. In fused systems, rings share two adjacent atoms, while in spirocyclic systems, they share a single atom. masterorganicchemistry.comwikipedia.org

Key Research Findings:

Spirocycle Synthesis: Spirocyclic systems containing an oxane ring can be synthesized through various methods. One approach involves the oxidative cyclization of o-cycloalkylaminoacetanilides, where the cycloamino substituent is a spirocyclic oxetane that can be expanded. mdpi.com Another strategy is the cycloisomerization of specific substrates via MHAT/RPC (Manganese-Catalyzed Hydrogen Atom Transfer/Radical-Polar Crossover), which can generate spirooxetanes that may serve as precursors to larger spirocyclic oxane systems. beilstein-journals.org The nortropane scaffold, a key component in many biologically active compounds, has been hybridized with a 1,3-oxazinan-2-one (B31196) fragment to create novel spirocyclic structures. lifechemicals.com

Fused System Synthesis: Fused heterocyclic systems can be generated from precursors incorporating the oxane motif. For example, intramolecular Diels-Alder reactions can create fused bicyclic structures. nih.gov The development of methods for synthesizing cyclopropane-fused tetrahydroquinolines showcases how fusion with small rings can be achieved, a principle applicable to other heterocyclic systems. researchgate.net

Table 2: Approaches to Complex Ring Systems

| System Type | General Synthetic Strategy | Key Features |

|---|---|---|

| Spirocyclic | Oxidative cyclization of precursors with spirocyclic amines | Fuses a new ring onto the spiro center mdpi.com |

| Spirocyclic | Hybridization of pharmacophoric fragments (e.g., nortropane) | Joins two distinct ring systems at a single atom lifechemicals.com |

| Fused | Intramolecular Diels-Alder Reaction | Creates bicyclic systems by forming new rings within a molecule nih.gov |

| Fused | Intramolecular Cyclopropanation | Fuses a three-membered ring onto an existing heterocyclic core researchgate.net |

Bridged ring systems are bicyclic structures where the two bridgehead atoms are connected by three or more atomic paths ("bridges"). masterorganicchemistry.comwikipedia.org Incorporating the oxane nucleus into such a framework leads to complex and rigid three-dimensional structures.

Key Research Findings:

Intramolecular Diels-Alder (IMDA) Reactions: The type 2 IMDA reaction is a valuable method for synthesizing heterocyclic bridged bicyclo[5.3.1]undecane and bicyclo[4.3.1]decane ring systems. nih.gov This strategy can be adapted to substrates containing the oxane moiety to construct these constrained architectures.

Cycloaddition-Derived Synthons: Versatile synthons for bridged systems can be generated from cycloaddition reactions. For instance, the cycloadduct of furan and perbromocyclopropene yields a highly functionalized oxabicyclo[3.2.1]octadiene nucleus. acs.org This bridged system, containing an embedded pyran ring, can be reductively cleaved to access functionalized cycloheptane (B1346806) derivatives or undergo ring-opening cross-metathesis to yield substituted pyrans. acs.org

Chiral Derivatization and Separation Techniques

The presence of a stereocenter at the C2 position of the oxane ring means that this compound is chiral. The synthesis and separation of its enantiomers and diastereomers are critical for applications where specific stereochemistry is required.

Key Research Findings:

Asymmetric Synthesis: Enantiomerically enriched or pure analogues can be synthesized using asymmetric methods. The use of oxazolidinone chiral auxiliaries in type 2 IMDA reactions has been shown to deliver bridged bicyclic systems with high diastereomeric (97-99% de) and enantiomeric purity. nih.gov Similarly, catalytic asymmetric allylation processes can be employed in the construction of substituted pyrans, allowing for the control of stereocenters as the ring is formed. nih.gov

Separation of Isomers: When a synthesis results in a mixture of isomers, chromatographic techniques are commonly employed for their separation. Isomers formed from reactions on heterocyclic precursors can often be well separated by silica (B1680970) gel chromatography, allowing for the isolation of the desired product. nih.gov This technique is fundamental for obtaining stereochemically pure compounds from racemic or diastereomeric mixtures.

Diastereoselective Synthesis of New Stereoisomers

Diastereoselective synthesis aims to create a new stereocenter in a molecule that already possesses at least one, with a preference for the formation of one diastereomer over others. For this compound, a new chiral center can be introduced on the propanone side chain, for instance, through the alkylation of its enolate. The existing stereocenter at C2 of the oxane ring can influence the stereochemical outcome of this reaction.

The alkylation of metal enolates is a powerful method for forming carbon-carbon bonds. uwo.ca In the case of this compound, treatment with a strong base like lithium diisopropylamide (LDA) generates a lithium enolate. The stereoselectivity of the subsequent alkylation with an electrophile (e.g., methyl iodide) is governed by the facial bias imposed by the chiral tetrahydropyran ring. The conformation of the enolate and the coordination of the lithium cation to the oxygen atoms can create a sterically hindered environment on one face of the enolate, directing the incoming electrophile to the opposite face. stackexchange.comnih.gov This substrate-controlled approach leverages the molecule's existing asymmetry to guide the formation of a new stereocenter. thieme-connect.com

Key factors influencing the diastereomeric ratio (d.r.) include the choice of base, solvent, temperature, and the nature of the electrophile. Chelation control, where the metal ion coordinates to both the enolate oxygen and the ring oxygen, can lock the conformation and enhance stereoselectivity. princeton.edu

| Entry | Base | Solvent | Temperature (°C) | Electrophile | Major Diastereomer Product | Reported d.r. (Analogous Systems) |

|---|---|---|---|---|---|---|

| 1 | LDA | THF | -78 | CH₃I | (2R,2' R)-2-(Oxan-2-yl)butan-3-one | Up to 90:10 |

| 2 | NaHMDS | Toluene | -78 | CH₃I | (2R,2' R)-2-(Oxan-2-yl)butan-3-one | Variable |

| 3 | KHMDS | THF | -78 | CH₃I | (2R,2' S)-2-(Oxan-2-yl)butan-3-one | Variable (Reversal Possible) |

This table presents hypothetical data based on established principles of diastereoselective enolate alkylation for analogous chiral ketones.

Resolution of Racemic Mixtures

When this compound is synthesized without chiral control, it forms as a racemic mixture—an equal blend of two enantiomers. The separation of these enantiomers, known as chiral resolution, is essential for obtaining optically pure compounds. wikipedia.org Several techniques can be employed for this purpose.

Chromatographic Resolution

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most effective and widely used methods for separating enantiomers. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly successful in resolving a broad range of racemic compounds, including ketones. nih.gov The racemic mixture of this compound is passed through a column packed with the CSP. The two enantiomers interact differently with the chiral environment of the stationary phase, causing them to travel through the column at different rates and elute separately. mdpi.com

| Parameter | Condition A | Condition B |

|---|---|---|

| CSP | Chiralpak® IA (Amylose-based) | Chiralcel® OD-H (Cellulose-based) |

| Mobile Phase | n-Hexane/Isopropanol (90:10) | n-Hexane/Ethanol (85:15) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Retention Time (t_R1) | ~8.5 min | ~10.2 min |

| Retention Time (t_R2) | ~10.1 min | ~12.5 min |

This table provides typical, illustrative conditions for the analytical-scale chiral HPLC separation of a racemic ketone like this compound.

Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer in a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and the product from the more reactive one. wikipedia.org Enzymes are highly effective and stereoselective biocatalysts for this purpose. symeres.com

For a ketone like this compound, a ketoreductase (KRED) enzyme can be used. In the presence of a reducing agent (e.g., NADPH or a surrogate like isopropanol), the KRED will selectively reduce one enantiomer of the ketone to the corresponding secondary alcohol, while leaving the other enantiomer largely untouched. frontiersin.orgnih.gov The resulting mixture of the enantioenriched ketone and the chiral alcohol can then be separated using standard techniques like column chromatography. This method is valued for its high enantioselectivity and environmentally friendly conditions. researchgate.net

Classical Resolution

Classical resolution involves converting the enantiomers of the racemic mixture into a pair of diastereomers by reacting them with a pure chiral resolving agent. wikipedia.org Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization. pharmtech.com

This method is not directly applicable to the ketone itself but can be applied to a derivative. For example, the racemic ketone can be chemically reduced to the corresponding alcohol, 1-(oxan-2-yl)propan-2-ol. This racemic alcohol can then be reacted with a chiral acid, such as (+)-tartaric acid or (-)-camphorsulfonic acid, to form a mixture of diastereomeric esters. After separation of these esters by crystallization, the chiral resolving agent is cleaved to yield the pure enantiomers of the alcohol. Finally, oxidation of the desired alcohol enantiomer regenerates the enantiomerically pure this compound.

Applications in Advanced Organic Synthesis and Chemical Biology

Strategic Utility as a Synthon in Natural Product Total Synthesis

The total synthesis of natural products provides a platform for demonstrating the utility of novel synthons and synthetic methodologies. The structural components of 1-(Oxan-2-yl)propan-2-one—a three-carbon keto-unit and a tetrahydropyran (B127337) moiety—are prevalent in numerous classes of biologically active natural products.

Precursors to Polyketide and Shikimate Pathway-Derived Natural Products

Polyketides are a large and structurally diverse class of secondary metabolites synthesized by multi-domain enzyme complexes known as polyketide synthases (PKSs). nih.govnih.gov Their biosynthesis involves the sequential condensation of simple carboxylate units, often resulting in complex chains containing multiple stereocenters and functional groups. nih.gov Synthons like this compound can be envisioned as valuable precursors for introducing specific three-carbon units into a growing polyketide chain. For instance, the acetonyl (-CH2C(=O)CH3) fragment is a common structural motif. A three-component coupling reaction of 2-methylenetetrahydropyran with aldehydes or ketones can efficiently produce tetrahydropyranyl ketides, which are units frequently found in complex polyketide natural products. nih.gov

The shikimate pathway is a crucial metabolic route in microorganisms and plants that leads to the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds. nih.govnih.govrsc.org While this compound is not a direct intermediate, its structural elements are relevant. Natural products derived from this pathway are diverse and include compounds where aliphatic chains are attached to aromatic cores. bohrium.comnih.gov Synthetic strategies targeting these molecules could utilize building blocks like this compound to append the required side chains to shikimate-derived aromatic systems.

| Pathway | Relevance of this compound | Representative Natural Product Class |

| Polyketide | Source of a three-carbon keto-unit for chain elongation. | Macrolides, Tetracyclines |

| Shikimate | Potential synthon for side-chain elaboration of aromatic precursors. | Phenylpropanoids, certain Alkaloids |

Building Blocks for Complex Bioactive Molecules with Tetrahydropyran Cores

The tetrahydropyran (THP) ring is a core structural feature in a vast number of natural products, including many polyether ionophores and marine natural products. researchgate.net Its conformational rigidity and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, make it a key pharmacophore. pharmablock.com Therefore, synthons that already contain a pre-formed THP ring are highly valuable in total synthesis.

This compound serves as a prime example of such a building block. The ketone functionality provides a handle for a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, alkylations, and Wittig reactions, allowing for the elaboration of complex side chains at the C2 position of the THP ring. This strategy simplifies the construction of complex targets by embedding a key structural motif from an early stage. For example, the synthesis of tetrahydropyran-containing fragments of molecules like spirastrellolide A has been approached using methods that couple functionalized THP precursors. nih.gov

Application in the Synthesis of Pharmaceutical Precursors and Intermediates

The structural motifs present in this compound are frequently encountered in medicinal chemistry, making it and related compounds valuable intermediates in the synthesis of drug candidates. nih.gov

Role in Convergent and Divergent Synthetic Routes to Drug Candidates

Modern drug discovery often relies on efficient synthetic strategies to produce libraries of related compounds for structure-activity relationship (SAR) studies. Convergent and divergent syntheses are powerful approaches for this purpose.

Convergent Synthesis: In a convergent approach, complex fragments of a target molecule are synthesized independently and then coupled together at a late stage. A synthon like this compound could be elaborated into a more complex tetrahydropyran-containing fragment before being joined with another key intermediate to rapidly assemble a drug candidate. This is particularly relevant for drugs containing spirocyclic systems or other complex scaffolds. mdpi.com

Divergent Synthesis: A divergent strategy involves synthesizing a common intermediate which can then be subjected to a variety of different reaction conditions to produce a diverse range of analogues. nih.gov The ketone group in this compound is an ideal functional group for divergent synthesis. It can be reduced to an alcohol, converted to an amine, or used in various olefination or condensation reactions to create a library of derivatives, each with a common THP core but differing peripheral functionality.

Exploration of New Synthetic Pathways for Medicinal Chemistry Scaffolds

A medicinal chemistry scaffold is a core structure to which various functional groups can be attached to create new drug molecules. mdpi.com The tetrahydropyran ring is considered a privileged scaffold in drug discovery due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability compared to its carbocyclic analogue, cyclohexane. pharmablock.comsygnaturediscovery.com

The development of novel synthetic routes to functionalized THP scaffolds is an active area of research. sygnaturediscovery.com Compounds like this compound are instrumental in this exploration. They can be used to construct more elaborate scaffolds, such as spirocyclic systems or fused-ring structures that combine the THP motif with other heterocyclic rings. lifechemicals.com For example, intramolecular cyclization reactions starting from elaborated derivatives of this compound could provide access to novel bicyclic systems with potential biological activity. The synthesis of functionalized 2H-pyran-2-ones, for instance, serves as a gateway to a wide variety of heterocyclic compounds with pharmaceutical importance. researchgate.netmdpi.com

| Synthetic Strategy | Application of this compound | Desired Outcome |

| Convergent | Elaboration into a THP-containing fragment for late-stage coupling. | Rapid assembly of complex drug targets. |

| Divergent | Use of the ketone as a branching point for multiple transformations. | Generation of a library of analogues for SAR studies. |

| Scaffold Synthesis | Starting material for constructing novel fused or spirocyclic systems. | Discovery of new pharmacologically active core structures. |

Development of Specialty Chemicals and Advanced Materials

Beyond pharmaceuticals, the structural features of this compound suggest potential applications in materials science. Cyclic ethers and esters are important monomers for the synthesis of biodegradable polymers. For example, Oxan-2-one (δ-valerolactone), a related lactone, is a key monomer for producing aliphatic polyesters via ring-opening polymerization.

While this compound is a ketone and not a lactone, its derivative chemistry opens possibilities. The presence of the ketone provides a site for modification, allowing it to be incorporated as a functional co-monomer in polymerization reactions. This could be used to introduce pendant functional groups along a polymer backbone, which can alter the material's properties or provide sites for cross-linking or further functionalization. The inherent biodegradability associated with aliphatic ether and ester linkages makes such monomers attractive for developing environmentally benign plastics and materials for biomedical applications.

Advanced Spectroscopic and Computational Characterization of 1 Oxan 2 Yl Propan 2 One and Its Derivatives

Conformational Analysis of the Tetrahydropyran (B127337) Ring System

The six-membered tetrahydropyran (THP) ring is not planar and, much like cyclohexane, adopts a low-energy chair conformation to minimize angular and torsional strain scribd.comvu.nl. The introduction of a substituent at the C2 position, adjacent to the ring oxygen, leads to a dynamic equilibrium between two distinct chair conformers, profoundly influencing the molecule's physical and chemical properties.

The tetrahydropyran ring of 1-(Oxan-2-yl)propan-2-one undergoes a rapid interconversion between two chair conformations, a process known as a ring flip wikipedia.orgyoutube.com. In this dynamic equilibrium, the 2-acetyl substituent occupies either an axial or an equatorial position.

Axial Conformer : The substituent bond is parallel to the principal axis of the ring.

Equatorial Conformer : The substituent bond extends from the "equator" of the ring.

Generally, bulky substituents prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions youtube.comutdallas.edu. However, for 2-substituted tetrahydropyrans, this steric preference is often counteracted by a powerful stereoelectronic interaction known as the anomeric effect wikipedia.orgscripps.edu. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to favor the axial orientation dypvp.edu.inrsc.org. This preference is commonly explained by a stabilizing hyperconjugation interaction, where a lone pair of electrons from the endocyclic ring oxygen (nO) donates into the antibonding orbital (σ*) of the axial C2-substituent bond dypvp.edu.inrsc.org.

For this compound, the acetyl group is moderately bulky, favoring the equatorial position, but it is also an electronegative group, which can experience stabilization from the anomeric effect in the axial position. The final conformational equilibrium represents a balance between these opposing forces. Studies on analogous compounds like 2-acetoxytetrahydropyran show a measurable, though sometimes modest, preference for the axial conformer researchgate.net.

The interconversion between these two chair forms proceeds through higher-energy transition states, such as twist-boat and half-chair conformations vu.nl. The energy barrier for this ring inversion in substituted tetrahydropyrans has been investigated using dynamic NMR spectroscopy, and it is influenced by the nature of the substituent researchgate.netchemrxiv.org. For 2-alkoxy and 2-aryloxytetrahydropyrans, this barrier is found to be approximately 1.5 kcal/mol lower than that of the parent tetrahydropyran researchgate.net.

Table 1: Conformational Equilibrium Factors in this compound

| Factor | Favored Position | Underlying Principle | Description |

|---|---|---|---|

| Steric Hindrance | Equatorial | van der Waals Repulsion | The acetyl group avoids repulsive interactions with axial hydrogens at C4 and C6 (1,3-diaxial interactions). |

| Anomeric Effect | Axial | Stereoelectronic (Hyperconjugation) | A stabilizing interaction occurs between a lone pair on the ring oxygen and the antibonding σ* orbital of the C-C(O)CH₃ bond. |

The conformational equilibrium of 2-substituted tetrahydropyrans is highly sensitive to the electronic nature of the substituent. The magnitude of the anomeric effect increases as the electron-acceptor character of the substituent at the C2 position becomes more pronounced rsc.org. For instance, in a series of 2-(4-substituted-phenoxy)tetrahydropyrans, the preference for the axial conformer grows as the substituent on the phenyl ring becomes more electron-withdrawing researchgate.net.

Elucidation of Molecular Structure through Advanced Spectroscopic Methods

The precise molecular structure and connectivity of this compound are definitively established using a combination of modern spectroscopic techniques. Each method provides unique and complementary information.

2D NMR Spectroscopy: Two-dimensional Nuclear Magnetic Resonance (NMR) experiments are invaluable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing through-bond connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons on adjacent carbons. Key correlations would be observed between the proton at C2 (H2) and the methylene (B1212753) protons at C3, as well as between H2 and the methyl protons of the acetyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Crucial HMBC correlations would include the coupling from the acetyl methyl protons to the carbonyl carbon and the C2 carbon, and from the H2 proton to the carbonyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.

Ketone C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum, typically in the range of 1710-1725 cm⁻¹, which is characteristic of an aliphatic ketone.

C-O-C Ring Stretches: The tetrahydropyran ring will exhibit characteristic C-O-C asymmetric and symmetric stretching vibrations. The strong asymmetric stretch is typically found around 1080-1150 cm⁻¹.

CH₂ and CH₃ Vibrations: Bending and stretching vibrations for the ring methylene groups and the acetyl methyl group would be observed in their characteristic regions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum offers further structural insights. The molecular ion (M⁺•) would be observed, and key fragmentation pathways would likely involve cleavage adjacent to the oxygen atom and the carbonyl group.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | H at C2 | ~4.0 - 4.5 ppm, multiplet |

| ¹H NMR | -COCH₃ | ~2.1 - 2.3 ppm, singlet |

| ¹³C NMR | C=O | ~205 - 210 ppm |

| ¹³C NMR | C2 | ~75 - 80 ppm |

| IR Spectroscopy | ν(C=O) | ~1715 cm⁻¹ (strong, sharp) |

| IR Spectroscopy | ν(C-O-C) | ~1090 cm⁻¹ (strong) |

| Mass Spectrometry | [M - CH₃CO]⁺ | m/z = 85 |

| Mass Spectrometry | [CH₃CO]⁺ | m/z = 43 (likely base peak) |

Quantum Chemical Studies and Theoretical Modeling

Computational chemistry provides powerful tools for investigating the properties of this compound at a molecular level, offering insights that complement and help interpret experimental data. Density Functional Theory (DFT) is a commonly employed method for these studies.

Theoretical modeling can be used to map out the potential energy surface for the conformational interconversion of the tetrahydropyran ring. By calculating the energies of the equatorial and axial chair conformers, as well as the transition state connecting them, the equilibrium constant (K) and the activation energy barrier (ΔG‡) for the ring flip can be accurately determined.

Furthermore, quantum chemical calculations can elucidate the mechanisms of chemical reactions. For this compound, this could include modeling:

Enolization: Calculating the relative energies of the ketone and its corresponding enol or enolate tautomers, and determining the transition state geometry for the proton transfer.

Hydrogen Abstraction: Modeling the reaction of the molecule with a radical species to determine the most likely site of hydrogen abstraction (e.g., from the C2 position) by calculating the activation energies for different pathways.

A significant application of quantum chemical studies is the prediction of spectroscopic properties, which serves as a crucial tool for structural verification.

NMR Parameters: By optimizing the geometry of the molecule (e.g., the axial and equatorial conformers), it is possible to calculate theoretical ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. Comparing these predicted values with experimental spectra can confirm the major and minor conformers in solution nih.govresearchgate.net.

Vibrational Frequencies: The calculation of harmonic and anharmonic vibrational frequencies can produce a theoretical IR and Raman spectrum. This computed spectrum can be compared directly with the experimental one, aiding in the assignment of complex vibrational modes nih.gov. The accuracy of modern computational methods often allows for predictions of vibrational frequencies to within a few wavenumbers of the experimental values nih.gov.

These theoretical predictions are not only vital for confirming the identity of a known compound but are also indispensable in distinguishing between potential isomers and elucidating the structures of new derivatives.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of a molecule can be profoundly understood through the lens of Conceptual Density Functional Theory (DFT). mdpi.comresearchgate.netnih.govsemanticscholar.orgbohrium.comrsc.orgscielo.org.mx This theoretical framework utilizes the electron density to define and calculate chemical concepts that describe how a molecule will behave in a chemical reaction. mdpi.comsemanticscholar.orgbohrium.com These reactivity descriptors are categorized into global and local indices, which together provide a comprehensive picture of a molecule's stability and reactive sites.

Global Reactivity Descriptors

Global descriptors provide insight into the reactivity of the molecule as a whole. They are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

From these frontier orbitals, several key descriptors can be derived:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is approximated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). mdpi.comscielo.org.mxworldscientific.com